2-Amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride
CAS No.: 2138191-13-4
Cat. No.: VC4992646
Molecular Formula: C6H9Cl2N3O
Molecular Weight: 210.06
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138191-13-4 |
|---|---|
| Molecular Formula | C6H9Cl2N3O |
| Molecular Weight | 210.06 |
| IUPAC Name | 2-amino-1-pyrazin-2-ylethanone;dihydrochloride |
| Standard InChI | InChI=1S/C6H7N3O.2ClH/c7-3-6(10)5-4-8-1-2-9-5;;/h1-2,4H,3,7H2;2*1H |
| Standard InChI Key | AAQKCBDFXILVMF-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=N1)C(=O)CN.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) attached to an ethanone backbone. The ketone group at position 1 of the ethanone chain is substituted with an amino group (), while the dihydrochloride salt form introduces two chloride ions () via protonation of the amine . The SMILES notation explicitly defines this structure, highlighting the connectivity between the pyrazine ring (), ketone (), and ammonium groups .
Crystallographic and Spectroscopic Data
X-ray crystallography of analogous compounds, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, reveals polymorphic forms depending on the counterion (e.g., hydrochloride vs. hydrobromide) . While direct crystallographic data for 2-amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride is unavailable, its structural similarity to bk-2C-B suggests potential polymorphism, a critical consideration in pharmaceutical formulation . Nuclear magnetic resonance (NMR) spectroscopy of related compounds shows distinct peaks for aromatic protons (pyrazine: δ 8.5–9.0 ppm), ketone carbonyls (δ 195–205 ppm in NMR), and ammonium protons (broad signals at δ 2.5–3.5 ppm) .
Synthesis and Manufacturing
Synthetic Routes
The Delépine reaction, involving the reaction of α-brominated intermediates with hexamethylenetetramine (HMTA), is a common method for synthesizing primary amines from ketones . For 2-amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride, this likely involves:
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Bromination of 1-(pyrazin-2-yl)ethan-1-one to form α-bromo-1-(pyrazin-2-yl)ethan-1-one.
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Reaction with HMTA to generate a quaternary ammonium salt.
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Acidic hydrolysis (e.g., HCl) to yield the primary amine as a dihydrochloride salt .
This route aligns with the synthesis of bk-2C-B, where hydrochloric acid hydrolysis produced a hydrochloride salt . Industrial manufacturers like MolCore employ high-purity synthetic protocols under ISO-certified conditions, achieving purities ≥97% .
Byproducts and Analytical Challenges
Gas chromatography–mass spectrometry (GC-MS) analysis of underivatized samples may artifactually generate decomposition products such as 1-(pyrazin-2-yl)ethanone and pyrazine dimers due to thermal instability . Liquid chromatography (LC) methods circumvent this issue, providing accurate quantification without decomposition .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt enhances water solubility compared to the free base, a property critical for biomedical applications. While exact solubility data are unavailable, analogous compounds (e.g., 2-amino-1-piperazin-1-yl-ethanone dihydrochloride) exhibit high solubility in aqueous solutions and polar solvents like methanol . The compound is stable under recommended storage conditions (2–8°C, inert atmosphere) but degrades upon exposure to strong oxidizing agents, releasing hazardous gases such as hydrogen chloride and nitrogen oxides .
Table 1: Key Physicochemical Parameters
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 210.06 g/mol | |
| Predicted CCS () | 131.4 (^- adduct) | |
| Stability | Stable in inert atmospheres |
Spectral Characteristics
High-resolution mass spectrometry (HRMS) of the protonated molecule () predicts a mass-to-charge ratio () of 144.11315 and a collision cross section (CCS) of 131.7 . Fourier-transform infrared (FTIR) spectroscopy would reveal stretches for the ketone carbonyl (), aromatic C–N (), and ammonium N–H () .
Applications in Pharmaceutical Research
Drug Intermediate
The compound’s amino ketone motif is a versatile building block for synthesizing heterocyclic drugs. For example, pyrazine derivatives are integral to antituberculosis agents (e.g., pyrazinamide) and kinase inhibitors . Its dihydrochloride form improves bioavailability by enhancing solubility, a common strategy in prodrug design .
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